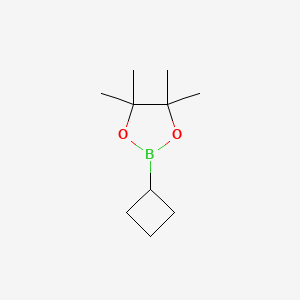

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHFLFQCUUOKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360914-08-4 | |

| Record name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Significance of Cyclobutyl Boronic Esters in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, the cyclobutyl moiety has emerged as a valuable structural motif. Its unique conformational properties and ability to act as a bioisosteric replacement for other common functionalities have made it an attractive component in the design of novel therapeutic agents and functional materials. 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block, provides a stable and versatile platform for the introduction of the cyclobutyl group into a wide array of molecules. This pinacol boronic ester is particularly prized for its stability towards air and moisture, and its amenability to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide offers a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of the carbon-boron bond is the cornerstone of this synthesis. Two primary and robust strategies are commonly employed: the palladium-catalyzed Miyaura borylation of a cyclobutyl halide and the reaction of a cyclobutyl Grignard reagent with a boron electrophile.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that forms a C-B bond by reacting an organic halide with a diboron reagent in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle for the borylation of an alkyl halide is depicted below.

Caption: Catalytic cycle of the Miyaura Borylation.

The causality behind the experimental choices is crucial for a successful reaction. The selection of the palladium source, ligand, and base are interdependent and critical for achieving high yields. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. The base, often a mild one like potassium acetate (KOAc), is believed to play a role in the transmetalation step, possibly by forming a more reactive boronate species.

Grignard Reagent-Based Synthesis

An alternative and classical approach involves the formation of a cyclobutyl Grignard reagent (Cyclobutyl-MgBr) from the corresponding cyclobutyl bromide. This highly nucleophilic organometallic species then reacts with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or trimethyl borate, to form the desired boronic ester. This method is often favored for its cost-effectiveness and scalability.

Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies, reflecting best practices for achieving high purity and yield.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of Cyclobutyl Bromide

This protocol is adapted from established methods for the borylation of primary alkyl bromides.[1]

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| Cyclobutyl bromide | 135.00 | 1.35 g | 10.0 | 1.0 equiv |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 3.05 g | 12.0 | 1.2 equiv |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 46 mg | 0.05 | 0.005 equiv |

| Di-tert-butyl(methyl)phosphonium tetrafluoroborate | 260.11 | 78 mg | 0.30 | 0.03 equiv |

| Potassium phosphate, monohydrate (K3PO4·H2O) | 230.28 | 4.61 g | 20.0 | 2.0 equiv |

| tert-Butanol (degassed) | 74.12 | 30 mL | - | - |

| Water (degassed) | 18.02 | 2.5 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a glovebox, to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), di-tert-butyl(methyl)phosphonium tetrafluoroborate (78 mg, 0.30 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and potassium phosphate monohydrate (4.61 g, 20.0 mmol).

-

Reagent Addition: Remove the flask from the glovebox and place it under an inert atmosphere (argon or nitrogen). Add degassed tert-butanol (30 mL) and degassed water (2.5 mL) via syringe.

-

Initiation: Add cyclobutyl bromide (1.35 g, 10.0 mmol) to the reaction mixture via syringe.

-

Reaction Conditions: Seal the Schlenk flask and heat the mixture to 60 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC (staining with potassium permanganate). The reaction is typically complete within 12-18 hours.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Synthesis via Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of alkyl boronic esters from Grignard reagents.[1]

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| Magnesium turnings | 24.31 | 365 mg | 15.0 | 1.5 equiv |

| Cyclobutyl bromide | 135.00 | 1.35 g | 10.0 | 1.0 equiv |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.06 | 2.23 g | 12.0 | 1.2 equiv |

| Anhydrous diethyl ether | 74.12 | 50 mL | - | - |

Step-by-Step Methodology

-

Grignard Reagent Formation: To an oven-dried 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, add magnesium turnings (365 mg, 15.0 mmol). Add a small crystal of iodine to initiate the reaction.

-

Initiation: Add a solution of cyclobutyl bromide (1.35 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel. The reaction should start spontaneously (indicated by bubbling and heat evolution). If not, gentle warming may be required. Maintain a gentle reflux by controlling the addition rate.

-

Completion of Grignard Formation: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Boronic Ester: In a separate oven-dried 250 mL flask under an inert atmosphere, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.23 g, 12.0 mmol) in anhydrous diethyl ether (30 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add the prepared cyclobutylmagnesium bromide solution to the cooled boronic ester solution via cannula, keeping the internal temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Work-up and Purification: Follow the same extraction and purification procedures as described in Protocol 1.

Purification and Characterization

Purification of this compound is typically achieved by silica gel column chromatography. The product is a colorless oil.

Expected Analytical Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.20-2.05 (m, 1H), 1.95-1.80 (m, 2H), 1.80-1.65 (m, 2H), 1.65-1.50 (m, 2H), 1.24 (s, 12H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 83.2, 30.5 (br), 26.8, 24.8, 18.5 |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ 33.5 (br s) |

| GC-MS (EI) | m/z (%) = 182 (M⁺), 167, 127, 111, 83, 69, 55 |

Note: The ¹³C NMR signal for the carbon attached to boron can be broad due to quadrupolar relaxation.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield (Protocol 1) | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. |

| Inefficient stirring | Use a larger stir bar and ensure vigorous stirring to maintain a good suspension. | |

| Impure starting materials | Use freshly distilled cyclobutyl bromide and ensure B2pin2 is of high purity. | |

| Formation of Side Products | Homocoupling of the Grignard reagent | Add the Grignard reagent slowly to the boronic ester at low temperature. |

| Protodeboronation during work-up | Use a mild acidic quench (saturated NH₄Cl) and avoid prolonged exposure to strong acids. |

Safety and Handling

-

Cyclobutyl bromide: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bis(pinacolato)diboron: Is a skin and eye irritant.[2][3][4] Avoid inhalation of dust.[3][4]

-

Palladium catalysts: Can be toxic and should be handled with care.

-

Grignard reagents: Are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][3][4][5][6]

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in modern organic chemistry. Both the palladium-catalyzed Miyaura borylation and the Grignard-based approach offer reliable and efficient routes to this compound. The choice of method will often depend on the available resources, scale of the reaction, and the specific functional group tolerance required. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and safely synthesize this important reagent for their discovery and development programs.

References

-

PrepChem. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

- Ma, L.-X., et al. Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE.

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]

-

PubChem. 4,4,5,5-Tetramethyl[1][7][8]dioxaborolane. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: (Bis(pinacolato)diboron. Available from: [Link]

-

ResearchGate. Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Available from: [Link]

-

ResearchGate. Reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with tribromoacetaldehyde. Available from: [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Available from: [Link]

-

MDPI. Ti(O-iPr)4-EtMgBr-Catalyzed Reaction of Dialkyl-Substituted Alkynes with Et2Zn. Available from: [Link]

-

ResearchGate. Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Available from: [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]-1,3,2-dioxaborolane. Available from: [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

Foreword: The Synthetic Utility and Analytical Challenge of Boronic Esters

An In-Depth Technical Guide to the Characterization of 2-Cyclobutyl Boronic Acid Pinacol Ester

In modern organic synthesis, boronic acid pinacol esters have emerged as exceptionally versatile intermediates. Their stability, ease of handling compared to free boronic acids, and high reactivity in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, have made them indispensable building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The 2-cyclobutyl boronic acid pinacol ester, specifically, offers access to unique chemical space, introducing a strained four-membered ring that can be a critical pharmacophore or a synthetic handle for further transformations.

However, the very features that make this class of compounds synthetically useful also present distinct analytical challenges. The Lewis acidic nature of the boron atom and the susceptibility of the boronate ester to hydrolysis necessitate a carefully designed, multi-faceted characterization strategy.[3][4] This guide provides a comprehensive framework for the robust and unambiguous characterization of 2-cyclobutyl boronic acid pinacol ester, moving beyond simple data reporting to explain the causality behind the chosen methodologies. The protocols described herein are designed to be self-validating, addressing potential pitfalls to ensure data integrity.

Synthesis and Purification: Prerequisite for Accurate Characterization

A pure sample is the cornerstone of accurate characterization. While numerous synthetic routes to alkyl boronic esters exist, a common approach involves the reaction of a Grignard reagent with a trialkyl borate or, more directly, with pinacolborane.[5]

The primary challenge arises during purification. Standard silica gel chromatography can lead to significant product degradation or complete retention on the column. This is due to two main phenomena:

-

Lewis Acid-Base Interaction: The empty p-orbital of the sp²-hybridized boron atom acts as a Lewis acid, interacting strongly with the Lewis basic silanol groups (Si-OH) on the silica surface.[6]

-

Hydrolysis: Trace amounts of water on the acidic silica surface can catalyze the hydrolysis of the pinacol ester to the significantly more polar cyclobutyl boronic acid, which remains adsorbed at the baseline.[6]

Authoritative Insight: To circumvent these issues, deactivation of the stationary phase is paramount. Treating silica gel with boric acid effectively masks the reactive silanol groups, reducing Lewis acid-base interactions and minimizing on-column hydrolysis, thereby enabling successful purification.[6][7]

Workflow for Purification

Caption: Workflow for the purification of boronic esters.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural characterization of 2-cyclobutyl boronic acid pinacol ester. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. Samples should be prepared in a dry, deuterated solvent such as CDCl₃ to prevent hydrolysis.

-

Pinacol Protons: A characteristic sharp singlet integrating to 12 protons is observed around δ 1.2-1.3 ppm. This signal arises from the four equivalent methyl groups of the pinacol moiety.[8][9]

-

Cyclobutyl Protons: The signals for the cyclobutyl ring protons appear as a series of complex multiplets, typically between δ 1.5 and 2.5 ppm. The proton attached to the boron-bearing carbon (the α-proton) is usually found at the downfield end of this region, often as a distinct multiplet around δ 2.0-2.5 ppm. The complexity arises from the conformational constraints of the four-membered ring and the resulting geminal and vicinal couplings.

-

Solvent Choice: The use of CDCl₃ is standard, but if monitoring reactions in other solvents, it's important to be aware of potential shifts. For example, spectra in CD₃OD may show different chemical shifts and risk ester hydrolysis or exchange.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Pinacol Carbons: Two signals are expected for the pinacol group: one for the quaternary carbons attached to oxygen (δ ~83-84 ppm) and one for the methyl carbons (δ ~24-25 ppm).[8][11]

-

Cyclobutyl Carbons: The carbons of the cyclobutyl ring will appear in the aliphatic region (δ ~15-40 ppm).

-

The C-B Signal: A key feature of boronic esters is the carbon atom directly bonded to boron. This signal is often broad or entirely absent in the ¹³C NMR spectrum.[11] This is a direct consequence of quadrupolar relaxation caused by the adjacent boron nucleus (¹¹B has a nuclear spin I = 3/2), a phenomenon that provides indirect evidence of the C-B bond.[11]

¹¹B NMR Spectroscopy

¹¹B NMR is a highly diagnostic technique for confirming the structure and purity of boronic esters.

-

Chemical Shift: For a tricoordinate (sp²-hybridized) boron atom in a pinacol ester, a single, often broad, resonance is expected in the range of δ +30 to +35 ppm.[9][11][12] This chemical shift is highly characteristic and distinguishes it from tetracoordinate boronate species (which appear further upfield, typically δ 5-15 ppm) or free boronic acids (δ ~27-30 ppm).[12][13]

-

Purity Assessment: The presence of a single peak in this region is a strong indicator of a pure boronic ester. The appearance of other signals could indicate hydrolysis to the boronic acid or the formation of other boron-containing byproducts.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Characteristics |

| ¹H | Pinacol -C(CH₃)₂ | 1.2 - 1.3 | Sharp singlet, 12H |

| Cyclobutyl -CH₂- | 1.5 - 2.5 | Complex multiplets | |

| Cyclobutyl -CH-B | 2.0 - 2.5 | Multiplet, 1H | |

| ¹³C | Pinacol -C (CH₃)₂ | ~83 - 84 | Quaternary carbon |

| Pinacol -C(C H₃)₂ | ~24 - 25 | Methyl carbons | |

| Cyclobutyl -C H₂- | ~25 - 35 | Methylene carbons | |

| Cyclobutyl -C H-B | ~30 - 40 | Often broad or unobserved due to quadrupolar relaxation[11] | |

| ¹¹B | B-Pinacol | +30 to +35 | Broad singlet, characteristic of sp² boron ester[12] |

| Table 1: Summary of expected NMR spectroscopic data for 2-cyclobutyl boronic acid pinacol ester in CDCl₃. |

Molecular Weight and Purity by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and identifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this relatively volatile and thermally stable compound.

GC-MS Analysis

-

Principle: The sample is vaporized and separated on a GC column before being ionized (typically by Electron Ionization, EI) and detected by the mass spectrometer. This provides both retention time (a measure of purity) and mass-to-charge ratio (m/z).

-

Expected Data: The molecular ion peak ([M]⁺) should be observable. Common fragmentation patterns for alkyl boronic esters include the loss of alkyl fragments from the cyclobutyl ring and cleavage of the pinacol group.

-

Causality: The choice of GC-MS is logical because it avoids the aqueous mobile phases used in reversed-phase LC-MS, which are a primary cause of boronic ester hydrolysis.[3] It provides a clean, reliable method for assessing both purity and identity.[14][15]

Caption: A typical workflow for GC-MS analysis.

Chromatographic Purity Assessment

While GC is excellent for purity, High-Performance Liquid Chromatography (HPLC) is also a common requirement in many research and development settings. However, standard reversed-phase HPLC methods are fundamentally incompatible with boronic esters.

The Hydrolysis Problem: The use of typical reversed-phase eluents (e.g., water/acetonitrile or water/methanol) and silica-based C18 columns creates a perfect environment for on-column hydrolysis.[16][17] This leads to peak splitting, broadening, and inaccurate quantification, as the analyte degrades during the analysis.

A Trustworthy Protocol - Aprotic HPLC: To obtain reliable purity data, the hydrolysis must be suppressed. This is achieved by eliminating all sources of protons, particularly water, from the analytical system.

-

Mobile Phase: Use an aprotic mobile phase system, such as hexane/isopropanol or a buffered system at a very high pH where the ester is more stable.[3]

-

Sample Diluent: The sample must be dissolved in a dry, aprotic solvent like acetonitrile or THF.[4][18]

-

Column Choice: While standard C18 can be used with aprotic eluents, hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective, as it uses high organic content mobile phases that prevent hydrolysis.[4]

Caption: Comparison of problematic vs. robust HPLC methods.

Definitive Structure by X-ray Crystallography

For an unambiguous, definitive confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. While obtaining suitable crystals can be challenging, the data it provides is unparalleled.

-

Information Gained: This technique yields a three-dimensional model of the molecule in the solid state, confirming atom connectivity, bond lengths, bond angles, and the conformation of the cyclobutyl ring.

-

Key Structural Features: The C-B bond length is expected to be around 1.55–1.59 Å. The B–O bond distances within the dioxaborolane ring are typically in the range of 1.31–1.35 Å, and the ring itself is nearly planar.[19] Analysis of these metrics provides authoritative proof of the boronic acid pinacol ester structure.

Appendix: Experimental Protocols

Protocol 1: Purification by Boric Acid-Treated Silica Gel Chromatography

-

Preparation of Stationary Phase: Create a slurry of silica gel (100 g) in a 5% w/v solution of boric acid in methanol (~550 mL).[6]

-

Stir the slurry for 1 hour at room temperature.

-

Remove the solvent by filtration and wash the treated silica with ethanol (~600 mL).

-

Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

-

Pack a column with the boric acid-treated silica gel using a non-polar solvent (e.g., hexane).

-

Chromatography: Load the crude 2-cyclobutyl boronic acid pinacol ester onto the column.

-

Elute with a gradient of ethyl acetate in hexane, starting with a low polarity.

-

Monitor fractions by TLC (using boric acid-treated TLC plates for best results) and combine the pure fractions.

-

Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: GC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified ester in a volatile solvent like ethyl acetate or hexane.

-

Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow of 1-2 mL/min.

-

Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).[14]

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Analyze the resulting chromatogram for retention time and the mass spectrum for the molecular ion and characteristic fragments.

Protocol 3: ¹¹B NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of dry CDCl₃ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a multinuclear NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

Acquisition Parameters:

-

Observe Nucleus: ¹¹B.

-

Reference: BF₃·OEt₂ (external or electronic reference).

-

Acquire with sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

-

-

Analysis: Process the spectrum and identify the chemical shift of the boronic ester peak, expected around δ +30 to +35 ppm.

References

- Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC Source: NIH URL

- Title: Supporting Information 22-01-15 Source: The Royal Society of Chemistry URL

- Title: Single-crystal X-ray structures a, The activated pinacol boronic ester,...

- Title: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information Source: Royal Society of Chemistry URL

- Title: Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information Source: The Royal Society of Chemistry URL

- Title: Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry Source: ChemRxiv URL

- Title: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information Source: University of Regensburg URL

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications URL: [Link]

-

Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS Source: LCGC International URL: [Link]

-

Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL: [Link]

-

Title: Chromatographic Conditions for the Analysis of Boronic Pinacol Esters Source: ResearchGate URL: [Link]

-

Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

-

Title: boronic esters - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: ResearchGate URL: [Link]

-

Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC Source: Semantic Scholar URL: [Link]

-

Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

-

Title: Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Source: ResearchGate URL: [Link]

-

Title: Protecting Groups for Boronic Acids Source: Chem-Station Int. Ed. URL: [Link]

-

Title: Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes Source: PMC - NIH URL: [Link]

-

Title: (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]

-

Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]

-

Title: Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines Source: Organic Syntheses URL: [Link]

-

Title: Cyclohexylboronic acid pinacol ester - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL: [Link]

-

Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions Source: eScholarship.org URL: [Link]

-

Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. rsc.org [rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. application.wiley-vch.de [application.wiley-vch.de]

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number lookup

An In-depth Technical Guide to 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Cyclobutyl Moiety in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and modulating molecular properties. Among these, the cyclobutyl group has gained significant traction as a valuable bioisostere and a modulator of physicochemical properties in bioactive molecules.[1] Its rigid, three-dimensional structure can impart favorable conformational constraints, improve metabolic stability, and enhance binding affinity.[1] this compound, a key building block, provides a versatile and efficient means of introducing this four-membered ring into a wide array of molecular architectures.

This guide serves as a technical deep-dive into the core attributes and applications of this compound, with a particular focus on its pivotal role in palladium-catalyzed cross-coupling reactions. We will explore its synthesis, properties, and provide a field-proven protocol for its application in the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[2][3]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1360914-08-4 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₉BO₂ | [6][7] |

| Molecular Weight | 182.07 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Typical Purity | ≥97% | [4] |

| Storage | Refrigerator | [4] |

Safety Information: This compound should be handled with appropriate laboratory precautions.

-

Signal Word: Warning[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]

-

GHS Pictogram: GHS07 (Exclamation mark)[4]

Synthesis Pathway: Accessing the Reagent

While various specific synthetic routes exist, a common and conceptually straightforward approach to preparing alkyl pinacol boronates involves the reaction of a Grignard reagent with a boronic ester. This method offers a reliable pathway for researchers needing to synthesize custom boronate esters.

Causality in the Synthesis:

-

Anhydrous Conditions: The formation of the Grignard reagent is highly sensitive to moisture. Water will quench the Grignard by protonating it, preventing the desired reaction with the boronic ester.

-

Low Temperature: The subsequent reaction with the boronic ester is performed at low temperatures to control the reactivity of the highly nucleophilic Grignard reagent and prevent side reactions, such as over-addition to the boron center.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is a powerful tool for forging carbon-carbon bonds, particularly between sp²- and sp³-hybridized carbon atoms.[3] The reaction's success is rooted in its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[3]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Pillars of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[8]

-

Transmetalation: The organic group from the boron reagent (the cyclobutyl moiety) is transferred to the palladium center. This crucial step requires activation of the boronate by a base to form a more nucleophilic "ate" complex, facilitating the transfer.[9]

-

Reductive Elimination: The two organic fragments (the aryl group and the cyclobutyl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[3]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired cyclobutylated compound.

Trustworthiness through Causality:

-

Excess Boronate: A slight excess of the boronate ester is used to drive the reaction to completion and to compensate for any potential homo-coupling or protodeboronation side reactions.

-

The Role of the Base: The base is not merely a spectator. It activates the boronate ester, forming a more reactive borate species, which is essential for the transmetalation step.[9]

-

Biphasic Solvent System: A solvent system like Toluene/Water or Dioxane/Water is often employed. The organic phase solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

-

Inert Atmosphere: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic turnover and achieving high yields.

Conclusion: A Versatile Tool for Drug Development

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science.[10] Its ability to cleanly and efficiently introduce the valuable cyclobutyl scaffold via the robust and versatile Suzuki-Miyaura coupling reaction allows researchers to construct complex molecules that were previously difficult to access.[2][11] As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of building blocks like this boronate ester will undoubtedly play a central role in the development of next-generation drugs.[1][12]

References

-

This compound . Synthonix Corporation. [Link]

-

This compound [1360914-08-4] . Chemsigma. [Link]

-

This compound . Doron Scientific. [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane . ResearchGate. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane . Organic Syntheses. [Link]

-

4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane . MySkinRecipes. [Link]

-

Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Cas 25240-59-9,4,4,5,5-TETRAMETHYL-[4][5]DIOXABOROLAN-2-OL . lookchem. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction . Fisher Scientific. [Link]

-

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Boron Molecular. [Link]

-

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . PubChem. [Link]

-

N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine as a potential boron delivery agent with respect to glioblastoma . PubMed. [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs . PubMed. [Link]

-

Synthetic versatility of the cyclobutylboronate products . ResearchGate. [Link]

-

2-cyclopentyl-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane Request for Quotation . ChemBK. [Link]

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. This compound | 1360914-08-4 [sigmaaldrich.com]

- 5. 1360914-08-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound [1360914-08-4] | Chemsigma [chemsigma.com]

- 7. doronscientific.com [doronscientific.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine as a potential boron delivery agent with respect to glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Cyclobutyl Pinacol Boronate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of Physical Properties in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, boronic acids and their derivatives, particularly pinacol esters, have emerged as indispensable building blocks. Their utility in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex organic molecules.[1] Among the diverse array of available boronic esters, 2-cyclobutyl pinacol boronate presents a unique structural motif, introducing a strained four-membered ring that can impart desirable conformational constraints and metabolic stability to drug candidates.

A thorough understanding of the physical properties of such a key intermediate is not merely an academic exercise. It is a cornerstone of efficient process development, ensuring scalability, reproducibility, and safety. This guide, therefore, moves beyond a simple datasheet to provide a holistic and practical understanding of the core physical attributes of 2-cyclobutyl pinacol boronate, grounded in both theoretical predictions and experimental methodologies. As a Senior Application Scientist, the aim is to equip fellow researchers with the knowledge to handle, characterize, and utilize this versatile reagent with confidence and precision.

Section 1: Core Physical and Chemical Attributes

A foundational aspect of working with any chemical entity is a clear and concise summary of its fundamental properties. The following table consolidates the key physical and chemical data for 2-cyclobutyl pinacol boronate. It is critical to note that while some properties are readily available from suppliers, others are predicted or extrapolated from closely related analogs due to a lack of published experimental data for this specific compound. This distinction is clearly indicated.

| Property | Value | Data Type | Source |

| Chemical Name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | |

| Molecular Formula | C₁₀H₁₉BO₂ | - | |

| Molecular Weight | 182.07 g/mol | Calculated | |

| Appearance | Colorless to light yellow liquid | Experimental | Inferred from analogs |

| Boiling Point | ~180-190 °C (at 760 mmHg) | Estimated (from analog) | [2][3] |

| 200.8 ± 9.0 °C | Predicted | ||

| Melting Point | Not applicable (liquid at room temp.) | - | - |

| Density | ~0.93 g/mL at 25 °C | Estimated (from analog) | [2] |

| 0.94 ± 0.1 g/cm³ | Predicted | ||

| Refractive Index (n²⁰/D) | ~1.435 | Estimated (from analog) | [2] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether, Ethyl Acetate). Hydrolyzes in the presence of water. | General Knowledge | [1] |

Note on Estimated Values: The experimental boiling point, density, and refractive index are estimated based on the experimentally determined values for the closely related analog, cyclopropyl pinacol boronate (Boiling Point: 146 °C, Density: 0.922 g/mL at 25 °C, Refractive Index: n20/D 1.433).[2][3] The slightly larger cyclobutyl group is expected to result in a higher boiling point and potentially a slightly different density and refractive index. The predicted values are computationally derived and provide a useful, albeit theoretical, reference point.

Molecular Structure:

Caption: Workflow for boiling point determination via the Thiele tube method.

Detailed Protocol:

-

Sample Preparation:

-

Place approximately 0.5 mL of 2-cyclobutyl pinacol boronate into a small, dry test tube (e.g., a Durham tube).

-

Take a capillary tube that is sealed at one end and place it, open end down, into the test tube containing the sample.

-

Secure the test tube to a thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

-

Apparatus Setup:

-

Clamp a Thiele tube to a ring stand in a fume hood.

-

Fill the Thiele tube with a suitable high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level to prevent it from dissolving or breaking. [4]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath. [5] * As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. [6][7]Record this temperature.

-

-

Self-Validation:

-

To ensure accuracy, allow the apparatus to cool further and then reheat to obtain a second measurement. The two readings should be within 1-2 °C of each other.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Density Determination

Principle: Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid, this is most accurately determined by weighing a precise volume.

Detailed Protocol:

-

Preparation:

-

Ensure a pycnometer (a small glass flask of a known volume) is clean and dry.

-

Record the mass of the empty, dry pycnometer to at least three decimal places using an analytical balance.

-

-

Measurement:

-

Carefully fill the pycnometer with 2-cyclobutyl pinacol boronate, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to be expelled through the capillary in the stopper.

-

Wipe the outside of the pycnometer dry and record its mass.

-

Measure the temperature of the room/balance.

-

-

Calculation:

-

The mass of the liquid is the mass of the filled pycnometer minus the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Self-Validation:

-

Repeat the measurement at least twice to ensure reproducibility.

-

Calibrate the pycnometer with deionized water at a known temperature to verify its volume.

-

Refractive Index Measurement

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is a characteristic property and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a standard instrument for this measurement. [8] Detailed Protocol:

-

Instrument Preparation:

-

Turn on the light source of the Abbe refractometer.

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., acetone or ethanol), and allow them to dry completely.

-

-

Measurement:

-

Place a few drops of 2-cyclobutyl pinacol boronate onto the surface of the measuring prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark area.

-

Turn the fine adjustment knob to bring the dividing line into sharp focus.

-

If a color fringe is visible at the borderline, turn the compensator knob until the borderline is sharp and achromatic.

-

Adjust the instrument so that the sharp borderline is exactly on the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature, as the refractive index is temperature-dependent.

-

-

Self-Validation:

-

Clean the prisms and repeat the measurement to ensure consistency.

-

Calibrate the refractometer with a standard liquid of known refractive index (e.g., distilled water) before measuring the sample.

-

Section 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-cyclobutyl pinacol boronate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl and pinacol protons.

-

Pinacol Protons: A sharp singlet integrating to 12 protons is expected for the four equivalent methyl groups on the pinacol ring, likely in the region of δ 1.2-1.3 ppm.

-

Cyclobutyl Protons: A series of complex multiplets would be observed for the protons on the cyclobutyl ring. The proton attached to the same carbon as the boron atom (the α-proton) would likely appear as a multiplet further downfield.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Pinacol Carbons: Two signals are expected for the pinacol group: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons bonded to oxygen. The signal for the carbon attached to boron (C-B) is often broad or not observed due to quadrupolar relaxation. [9] * Cyclobutyl Carbons: Signals corresponding to the carbons of the cyclobutyl ring will be present.

-

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic esters. [10][11] * A single, broad signal is expected in the region of δ 30-35 ppm, which is characteristic of a tricoordinate boron atom in a pinacol boronate ester. [12]Using a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass tubes. [13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

B-O Stretch: A strong, characteristic absorption band is expected in the region of 1300-1370 cm⁻¹, corresponding to the B-O stretching vibration.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

-

C-O Stretch: C-O stretching vibrations will likely appear in the 1100-1200 cm⁻¹ region.

Section 4: Handling, Storage, and Stability

-

Handling: 2-Cyclobutyl pinacol boronate should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage: Due to its sensitivity to moisture, which can lead to hydrolysis to the corresponding boronic acid, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. [1]For long-term storage, refrigeration is recommended.

-

Stability: Pinacol boronates are generally more stable than their corresponding boronic acids. However, they can be unstable to prolonged contact with silica gel during chromatography, which can also cause hydrolysis. [1]

References

-

Thiele tube. In Wikipedia; 2023. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Melting Point: Using the Thiele Tube. Timstar. [Link]

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. ResearchGate. [Link]

-

Micro-Boiling Point Determination. chymist.com. [Link]

-

Boiling Point Using ThieleTube. YouTube. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Chem032 - Simple Distillation and Boiling Point Determination. Scribd. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]

-

Cyclopropylboronic acid pinacol ester. MySkinRecipes. [Link]

-

Cyclopropylboronic acid pinacol ester. MySkinRecipes. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. [Link]

-

Figure S14: 11 B NMR spectrum of 2 in CD 2 Cl 2 . ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Boron NMR. University of Ottawa. [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. [Link]

-

Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. The Royal Society of Chemistry. [Link]

-

11 B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Refractive index of liquid mixtures: theory and experiment. PubMed. [Link]

-

Determination of the refractive index of boric acid in various solvents at different temperatures. ResearchGate. [Link]

-

Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

Determination of the refractive index of boric acid in various solvents at different temperatures. Docta Complutense. [Link]

-

5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester. Synthio. [Link]

-

Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. ResearchGate. [Link]

-

2-Cyanopyrimidine-5-boronic acid pinacol ester. PubChem. [Link]

-

Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ResearchGate. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]

Sources

- 1. 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H17BO2 | CID 2758015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 环丙基硼酸频哪醇酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclopropylboronic acid pinacol ester [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. timstar.co.uk [timstar.co.uk]

- 8. davjalandhar.com [davjalandhar.com]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Boron NMR [chem.ch.huji.ac.il]

1H NMR spectrum of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound, a valuable cyclobutyl-containing building block for Suzuki-Miyaura cross-coupling reactions, possesses a unique spectral signature derived from its distinct molecular components: a pinacol boronate ester and a strained cyclobutyl ring. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of such reagents. We will dissect the theoretical underpinnings of the observed chemical shifts and coupling patterns, provide a validated experimental protocol for data acquisition, and summarize the key spectral data for reliable identification and quality control.

Introduction: The Synthetic Utility and Spectroscopic Challenge

This compound is a member of the versatile family of pinacol boronate esters. These reagents are celebrated for their stability, ease of handling, and exceptional performance in palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[1] The incorporation of the cyclobutyl moiety offers a route to introduce a strained, four-membered carbocyclic ring—a motif of increasing interest in medicinal chemistry for its ability to modulate physicochemical properties.

Accurate structural verification is paramount to ensuring the success of subsequent synthetic transformations. ¹H NMR spectroscopy stands as the primary tool for this purpose. However, the spectrum of this particular molecule presents a fascinating case study, combining the simplicity of the pinacol group's methyl protons with the intricate, second-order effects of the conformationally dynamic cyclobutyl ring. This guide aims to demystify this complexity.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct electronic environments of the protons within the molecule. The structure can be divided into two main components: the pinacolborane group and the cyclobutyl group.

-

Pinacol Protons (Hₚᵢₙₐ꜀ₒₗ): The four methyl groups on the dioxaborolane ring are chemically equivalent due to free rotation. This results in a single, intense signal for these 12 protons.

-

Cyclobutyl Protons: The seven protons on the cyclobutyl ring are non-equivalent and are categorized based on their position relative to the boronate ester substituent:

-

Methine Proton (Hα): The single proton on the carbon directly attached to the boron atom. This proton is in the most electron-deficient environment of the ring.

-

Beta-Protons (Hβ): The four protons on the two carbons adjacent to the C-B bond.

-

Gamma-Protons (Hγ): The two protons on the carbon opposite the C-B bond.

-

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; B [label="B", pos="-1.5,0.75!"]; O1 [label="O", pos="-2.5,0!"]; O2 [label="O", pos="-2.5,1.5!"]; C_pin1 [label="C", pos="-3.5,0!"]; C_pin2 [label="C", pos="-3.5,1.5!"]; Me1 [label="CH₃", pos="-4.5,-0.5!"]; Me2 [label="CH₃", pos="-3.5,-0.75!"]; Me3 [label="CH₃", pos="-4.5,2!"]; Me4 [label="CH₃", pos="-3.5,2.25!"]; H_pin [label="Hₚᵢₙₐ꜀ₒₗ", pos="-5.5,0.75!", fontcolor="#34A853"];

C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1,-1!"];

H_alpha [label="Hα", pos="-0.5,-0.75!", fontcolor="#EA4335"]; H_beta1 [label="Hβ", pos="0.75,1.75!", fontcolor="#4285F4"]; H_beta2 [label="Hβ", pos="0.75,-1.75!", fontcolor="#4285F4"]; H_gamma [label="Hγ", pos="2.75,0!", fontcolor="#FBBC05"];

// Define edges for bonds C1 -- B; B -- O1; B -- O2; O1 -- C_pin1; O2 -- C_pin2; C_pin1 -- C_pin2; C_pin1 -- Me1; C_pin1 -- Me2; C_pin2 -- Me3; C_pin2 -- Me4;

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1;

// Invisible edges for positioning labels edge [style=invis]; C1 -- H_alpha; C2 -- H_beta1; C4 -- H_beta2; C3 -- H_gamma; Me1 -- H_pin; } }

Caption: Labeled proton environments in the target molecule.

Deconstructing the Spectrum: Chemical Shifts and Coupling

The final appearance of the spectrum is governed by two fundamental NMR principles: chemical shift (δ), which indicates the electronic environment, and spin-spin coupling (J), which reveals connectivity between neighboring protons.

Chemical Shift Analysis

-

Pinacol Protons (Hₚᵢₙₐ꜀ₒₗ): These 12 equivalent protons are expected to produce a sharp singlet. Their chemical shift is typically found in the upfield region of the spectrum, generally around δ 1.2-1.3 ppm .[2] This is a characteristic signature for the pinacol boronate ester moiety.

-

Cyclobutyl Protons (Hα, Hβ, Hγ): The signals for these protons are more complex and are shifted relative to unsubstituted cyclobutane (δ ~1.98 ppm).[3][4][5][6]

-

Hα (Methine): This proton is directly attached to the carbon bearing the electropositive boron atom. This proximity causes a significant deshielding effect, shifting its resonance downfield relative to the other ring protons. Its signal is often observed as a complex multiplet.

-

Hβ (Adjacent Methylenes): These four protons are adjacent to the electron-deficient methine center. Their chemical shifts are moderately downfield but are generally upfield from Hα.

-

Hγ (Opposite Methylene): These two protons are furthest from the boronate substituent. Consequently, they are the most shielded of the cyclobutyl protons and will appear furthest upfield among the ring signals. In some monosubstituted cyclobutanes, substituents can cause a notable shielding effect on the opposite methylene protons.[7]

-

Spin-Spin Coupling: The Key to Connectivity

The multiplicity (splitting pattern) of each signal is dictated by the number of neighboring protons, as described by the n+1 rule for first-order spectra. However, the cyclobutyl ring often exhibits more complex, second-order splitting due to similar chemical shifts and multiple coupling pathways.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., Hα and Hβ, Hβ and Hγ) is expected. In saturated, flexible systems, ³J values are typically in the range of 6-8 Hz.[8]

-

Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon (e.g., within a CH₂ group) can also occur.

-

Long-Range Coupling (⁴J): A distinctive feature of cyclobutane systems is the presence of significant four-bond coupling. The magnitude of this coupling is highly dependent on the dihedral angle between the protons. Notably, equatorial-equatorial coupling (⁴Jeq-eq) can be around 5 Hz, whereas axial-axial coupling (⁴Jax-ax) is often close to 0 Hz.[7] This phenomenon contributes significantly to the complexity of the multiplets observed for the cyclobutyl protons.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data for this compound, typically recorded in CDCl₃.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Hₚᵢₙₐ꜀ₒₗ | 12H | ~ 1.25 | Singlet (s) |

| Hγ | 2H | ~ 1.8 - 2.0 | Multiplet (m) |

| Hβ | 4H | ~ 2.0 - 2.2 | Multiplet (m) |

| Hα | 1H | ~ 2.3 - 2.5 | Multiplet (m) |

Note: The chemical shifts for the cyclobutyl protons are estimates and can vary. The signals for Hα, Hβ, and Hγ will be complex and may overlap, appearing as a broad multiplet region.

A Validated Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at δ ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4 cm).

NMR Spectrometer Setup (400 MHz Example)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton acquisition (zg30).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): Set to 1-2 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): ~20 ppm, centered around 5 ppm.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform (FT).

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals to determine the relative proton ratios. The large singlet at ~1.25 ppm should be set to an integral of 12H to serve as a reference for the other signals.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [penwidth=2, color="#4285F4"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF";

}

subgraph "cluster_acq" { label = "Data Acquisition"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF";

}

subgraph "cluster_proc" { label = "Data Processing"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF";

}

transfer -> insert [lhead=cluster_acq, ltail=cluster_prep]; acquire -> ft [lhead=cluster_proc, ltail=cluster_acq]; integrate -> { node [shape=ellipse, fillcolor="#FCE8E6", penwidth=2, color="#EA4335"]; final_spectrum [label="Final Spectrum\n& Analysis"]; } } }

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The key spectral signatures are a highly intense singlet around δ 1.25 ppm, corresponding to the twelve protons of the pinacol group, and a series of complex, overlapping multiplets between δ 1.8 and 2.5 ppm for the seven protons of the cyclobutyl ring. A thorough understanding of the deshielding effects of the boronate ester and the characteristic coupling patterns within the four-membered ring allows for confident assignment of these signals. The protocol described herein provides a robust method for obtaining high-quality data, ensuring the integrity of this critical reagent for its application in synthetic and medicinal chemistry.

References

-

Lilor, B., Abraham, R. J., & Siverns, T. M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 747-754. [Link]

-

Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. ResearchGate. [Link]

- Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CoLab.

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

-

Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1391-1398. [Link]

-

Sackmann, E., & Dreeskamp, H. (1969). NMR studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of noise decoupling. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(6), 1395-1407. [Link]

-

Malapit, C. A., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. University of Calgary Chemistry. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | CoLab [colab.ws]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A-Z Guide to the Stability and Storage of Cyclobutyl Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl boronic acid pinacol ester is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. However, the integrity of this reagent is critically dependent on appropriate storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of cyclobutyl boronic acid pinacol ester, focusing on the primary degradation pathway: hydrolysis. We present scientifically grounded protocols for storage, handling, and quality assessment to ensure the reliability and reproducibility of experimental outcomes.

Introduction: The Synthetic Utility and Stability Challenge

Organoboron compounds, especially boronic acids and their pinacol esters, are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Cyclobutyl boronic acid pinacol ester offers a synthetically useful cyclobutyl motif, enabling the creation of novel chemical entities. Pinacol esters are generally favored over their corresponding free boronic acids due to their enhanced stability, longer shelf life, and easier handling.[2][3] The pinacol group protects the boron atom, making the compound less susceptible to the spontaneous dehydration that boronic acids undergo to form cyclic boroxine trimers.[2][3]

Despite this enhanced stability, pinacol esters are not impervious to degradation. Their primary vulnerability lies in their susceptibility to hydrolysis, a reversible reaction with water that regenerates the free boronic acid and pinacol.[4][5] This degradation can be accelerated by ambient moisture, improper storage, and certain analytical conditions, leading to impurities that can compromise reaction yields and downstream applications.[4][6][7][8] This guide serves as a technical resource for understanding and mitigating these stability challenges.

Physicochemical Profile

A clear understanding of the compound's physical properties is fundamental to its proper handling.

| Property | Value | Source |

| Chemical Name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [9] |

| CAS Number | 1360914-08-4 | [9] |

| Molecular Formula | C₁₀H₁₉BO₂ | [9] |

| Molecular Weight | 182.07 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 200.8 ± 9.0 °C (Predicted) | [9] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [9] |

Core Stability Challenges & Degradation Pathways

The primary mechanism of degradation for cyclobutyl boronic acid pinacol ester is hydrolysis. While generally stable, the C-B bond can also be susceptible to oxidation under harsh conditions.

Hydrolytic Instability: The Primary Concern

The formation of a pinacol ester from a boronic acid is an equilibrium process. In the presence of water, this equilibrium can shift, leading to the hydrolysis of the ester back to the cyclobutyl boronic acid and pinacol.[5] This is particularly problematic because the resulting boronic acid is more polar and has different reactivity, potentially leading to inconsistent experimental results.[4][6]

The rate of hydrolysis is influenced by several factors, including:

-

Water Content: The most direct contributor. Exposure to atmospheric moisture or wet solvents is the primary cause of degradation.

-

pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[10][11]

-

Temperature: Higher temperatures can accelerate the rate of hydrolysis.[7]

Caption: Mechanism of Hydrolysis for Boronic Pinacol Esters.

Oxidative & Thermal Stability

While less common under standard laboratory conditions, the carbon-boron bond can be susceptible to oxidation.[12][13] It is good practice to avoid unnecessary exposure to strong oxidizing agents.[14] Thermally, the compound is relatively stable, as indicated by its predicted boiling point, but prolonged exposure to high heat should be avoided to prevent decomposition and acceleration of hydrolysis.[14]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to preserve the integrity of cyclobutyl boronic acid pinacol ester.

Long-Term Storage

For long-term storage, the primary objective is to minimize exposure to moisture and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C.[9] | Reduces the rate of potential degradation by slowing molecular motion and freezing out residual moisture. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |